molecular formula C21H46N2O5S B3056114 Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate CAS No. 69125-07-1

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate

Cat. No.: B3056114
CAS No.: 69125-07-1
M. Wt: 438.7 g/mol
InChI Key: RVJGNLJKCPOIQA-UHFFFAOYSA-N
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Description

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate is a compound known for its cationic surfactant properties. It is a white solid that is soluble in water and can form colloidal solutions. This compound is recognized for its excellent thickening, emulsifying, and cleaning abilities, making it valuable in various industrial applications .

Chemical Reactions Analysis

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as transition metals. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate involves its interaction with lipid membranes. The compound’s cationic nature allows it to bind to negatively charged surfaces, such as cell membranes, leading to membrane disruption and increased permeability. This property is particularly useful in applications requiring cell lysis or enhanced drug delivery .

Comparison with Similar Compounds

Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate can be compared with other cationic surfactants such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to other surfactants .

Properties

IUPAC Name

3-(dodecanoylamino)propyl-ethyl-dimethylazanium;ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(3,4)6-2;1-2-6-7(3,4)5/h5-18H2,1-4H3;2H2,1H3,(H,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJGNLJKCPOIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69125-07-1
Record name 1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxododecyl)amino]-, ethyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69125-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyldimethyl(3-((1-oxododecyl)amino)propyl)ammonium ethyl sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium ethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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